

An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxypyhenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Dimethyl-4-isopropoxypyhenylboronic acid
Cat. No.:	B1340014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-isopropoxypyhenylboronic acid, with CAS number 849062-16-4, is an organoboron compound that serves as a valuable building block in organic synthesis. Its structural features, namely the boronic acid functional group and the substituted phenyl ring, make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and applications of this specific boronic acid derivative.

Core Chemical Properties

While comprehensive experimental data for **3,5-Dimethyl-4-isopropoxypyhenylboronic acid** is not extensively documented in publicly available literature, its fundamental properties can be summarized. It is important to distinguish this compound from its close analogue, 3,5-Dimethyl-4-propoxypyhenylboronic acid (CAS 357611-51-9), as data for the latter is more readily available and may be mistakenly attributed.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3,5-Dimethyl-4-isopropoxyphenylboronic acid**.

Property	Value	Source
CAS Number	849062-16-4	
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1]
Molecular Weight	208.06 g/mol	
Appearance	White to off-white solid (presumed)	General knowledge of arylboronic acids
Melting Point	Data not available. For comparison, the similar 3,5- Dimethyl-4- isopropoxyphenylboronic acid has a melting point of 182-187 °C.	
Boiling Point	A listed value of 206-210 °C is likely inaccurate for a solid boronic acid. [1]	
Solubility	Data not available. Generally, arylboronic acids have limited solubility in water and are soluble in many organic solvents such as THF, dioxane, and DMF.	General knowledge of arylboronic acids
pKa	Data not available. Phenylboronic acids typically have pKa values in the range of 8-9.	General knowledge of arylboronic acids

Spectroscopic Data

Detailed experimental spectroscopic data for **3,5-Dimethyl-4-isopropoxyphenylboronic acid** is not readily available. However, based on its structure, the expected NMR signals can be

predicted.

- ^1H NMR: Expected signals would include a singlet for the two aromatic protons, a septet for the isopropyl CH, a doublet for the isopropyl methyl groups, a singlet for the two aromatic methyl groups, and a broad singlet for the $\text{B}(\text{OH})_2$ protons.
- ^{13}C NMR: Expected signals would include distinct peaks for the aromatic carbons (including the carbon bearing the boron atom, which can sometimes be difficult to observe), the isopropyl methine and methyl carbons, and the aromatic methyl carbons.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis and use of **3,5-Dimethyl-4-isopropoxyphenylboronic acid** are not widely published. However, general and well-established procedures for the synthesis of arylboronic acids and their application in Suzuki-Miyaura coupling can be adapted.

Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

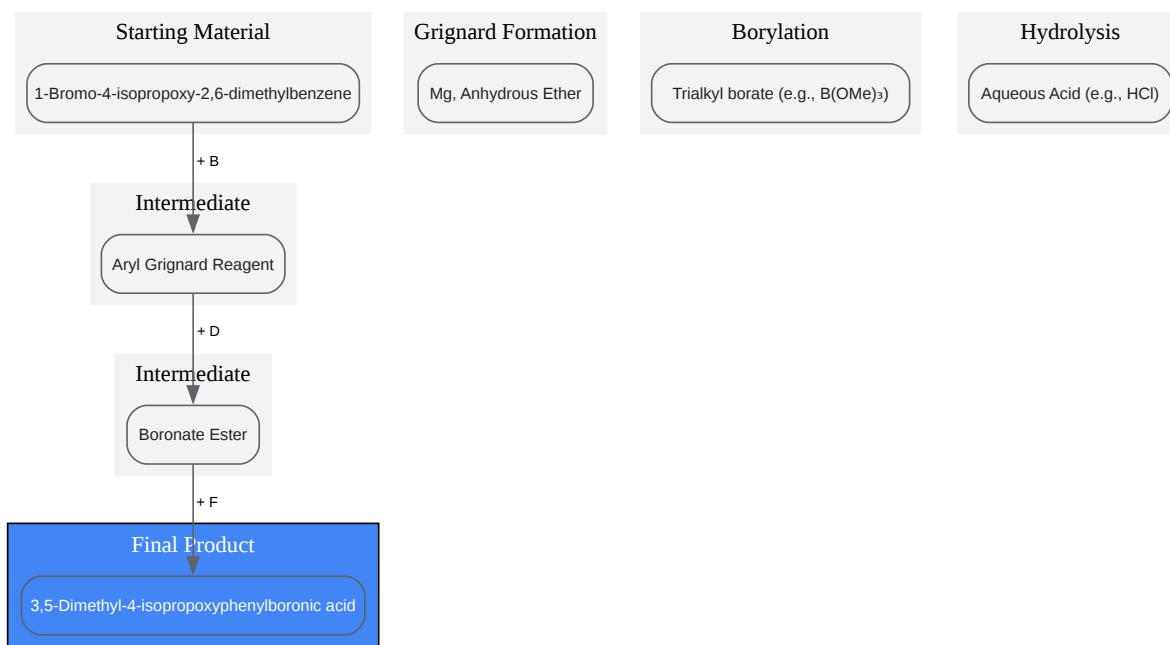
General Protocol for the Synthesis of an Arylboronic Acid:

- Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of the corresponding aryl halide (in this case, 1-bromo-4-isopropoxy-2,6-dimethylbenzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise. The reaction is typically initiated with a small crystal of iodine or by gentle heating.
- Borylation: The freshly prepared Grignard reagent is cooled (e.g., to $-78\text{ }^\circ\text{C}$) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., HCl or H_2SO_4) at a low temperature.

- **Work-up and Purification:** The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the arylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a suitable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.


General Protocol for a Suzuki-Miyaura Coupling Reaction:

- **Reaction Setup:** To a reaction vessel, add the aryl halide (1.0 equivalent), **3,5-Dimethyl-4-isopropoxyphenylboronic acid** (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$, or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4).
- **Solvent Addition:** A suitable solvent or solvent mixture is added. Common choices include toluene, dioxane, DMF, or aqueous mixtures with these solvents.
- **Degassing:** The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.
- **Reaction:** The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
- **Work-up and Purification:** The reaction mixture is cooled to room temperature and filtered to remove insoluble materials. The filtrate is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **3,5-Dimethyl-4-isopropoxyphenylboronic acid**.



[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **3,5-Dimethyl-4-isopropoxyphenylboronic acid**.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, **3,5-Dimethyl-4-isopropoxyphenylboronic acid** should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Inhalation: Avoid breathing dust.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry place, away from oxidizing agents. Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. It is recommended to store them under an inert atmosphere. One supplier suggests storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years).

Conclusion

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a specialized arylboronic acid with significant potential as a building block in organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura coupling reaction. While specific, experimentally-verified data on some of its physical and chemical properties are limited in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of arylboronic acids. The general protocols provided in this guide offer a starting point for its synthesis and application in cross-coupling reactions. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-isopropoxyphenylboronic acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [[lookchem.com](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340014#3-5-dimethyl-4-isopropoxyphenylboronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com